Methyl 2,5-bis(azanyl)pentanoate dihydrochloride
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Overview
Description
L-Ornithine Methyl Ester Dihydrochloride is an organic compound that serves as the methyl ester derivative of L-ornithine. It is commonly used in biochemical research and drug synthesis. The compound exists in the form of hydrochloride, formed by the reaction of two molecules of hydrochloric acid with the methyl ester of L-ornithine. It appears as a white to off-white crystalline powder and is soluble in water and alcohol solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Ornithine Methyl Ester Dihydrochloride can be synthesized by reacting L-ornithine with methanol in the presence of hydrochloric acid. The reaction typically involves the esterification of the carboxyl group of L-ornithine with methanol, followed by the formation of the dihydrochloride salt through the addition of hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of L-Ornithine Methyl Ester Dihydrochloride involves large-scale esterification reactions under controlled conditions. The process includes the purification of the product through crystallization and drying to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: L-Ornithine Methyl Ester Dihydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield L-ornithine and methanol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with other carboxylic acids or esters.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Condensation: Often involves the use of dehydrating agents like dicyclohexylcarbodiimide (DCC).
Major Products:
Hydrolysis: Produces L-ornithine and methanol.
Substitution: Yields various substituted derivatives depending on the reagents used.
Condensation: Forms amides or esters with other carboxylic acids or esters.
Scientific Research Applications
L-Ornithine Methyl Ester Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a substrate in enzymatic studies and metabolic research.
Medicine: Utilized in the synthesis of pharmaceutical compounds and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of L-Ornithine Methyl Ester Dihydrochloride involves its metabolism to L-ornithine, which is then converted to L-arginine. L-arginine stimulates the release of growth hormone from the pituitary gland. This process is crucial for the disposal of excess nitrogen and the synthesis of polyamines, which are essential for cell growth and function .
Comparison with Similar Compounds
L-Ornithine Dihydrochloride: Similar in structure but lacks the methyl ester group.
L-Citrulline: Another amino acid involved in the urea cycle, similar in function but different in structure.
L-Arginine: A direct product of L-ornithine metabolism, with broader biological roles.
Uniqueness: L-Ornithine Methyl Ester Dihydrochloride is unique due to its esterified form, which enhances its solubility and reactivity in various chemical reactions. This makes it particularly useful in synthetic organic chemistry and pharmaceutical applications .
Properties
IUPAC Name |
methyl 2,5-diaminopentanoate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c1-10-6(9)5(8)3-2-4-7;;/h5H,2-4,7-8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFZNVWAQDVFAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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